N-Allyltridecafluorohexanesulphonamide

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Chemistry and Research

N-Allyltridecafluorohexanesulphonamide is categorized as a per- and polyfluoroalkyl substance (PFAS). PFAS are a large and diverse group of synthetic chemicals characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This structural feature imparts properties such as thermal, chemical, and biological stability.

Specifically, this compound is recognized as a precursor to perfluorohexane (B1679568) sulfonic acid (PFHxS). diva-portal.orgresearchgate.net Precursors are compounds that can transform or degrade into other PFAS of concern in the environment. cswab.org The study of such precursors is a critical aspect of PFAS research as it helps in understanding the sources and environmental fate of terminal, highly persistent PFAS like PFHxS. nih.govny.gov The Stockholm Convention on Persistent Organic Pollutants includes PFHxS, its salts, and PFHxS-related compounds in its list of substances for elimination or restriction, highlighting the global concern surrounding these chemicals. pops.int

Molecular Structure and Unique Characteristics of this compound

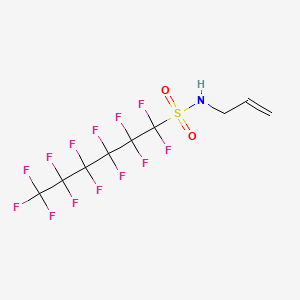

The molecular structure of this compound is key to its chemical behavior and its classification as a PFAS precursor. Its chemical formula is C9H6F13NO2S. The structure consists of three main components:

A tridecafluorohexane chain (C6F13-) : This is a six-carbon chain where all hydrogen atoms have been replaced by fluorine atoms. This perfluorinated chain is hydrophobic and exceptionally stable.

A sulfonamide group (-SO2NH-) : This functional group links the perfluoroalkyl chain to the allyl group.

An allyl group (-CH2-CH=CH2) : This is an unsaturated hydrocarbon group containing a double bond. The presence of this allyl group is a key feature, as it provides a site for potential chemical reactions and biological transformations that can lead to the degradation of the molecule and the eventual formation of PFHxS.

The combination of the highly stable perfluorinated tail and the reactive allyl group gives this compound a unique chemical profile within the broader PFAS family.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 67584-48-9 diva-portal.orgmst.dk |

| Molecular Formula | C9H6F13NO2S |

| Synonyms | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-2-propenyl-1-hexanesulfonamide, N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide mst.dk |

Research Significance and Contemporary Scientific Inquiry

The primary research significance of this compound lies in its role as a PFHxS precursor. diva-portal.orgresearchgate.net Scientific inquiry into this compound is therefore closely tied to understanding the environmental pathways that lead to the formation of PFHxS. Research in this area often focuses on the biotransformation of sulfonamido precursors. nih.gov Studies have investigated how microorganisms in the environment can metabolize compounds like this compound, breaking down the non-fluorinated part of the molecule and releasing the persistent perfluoroalkyl chain, which then forms PFHxS. nih.gov

Contemporary research efforts are aimed at identifying and quantifying the presence of such precursors in various environmental matrices, including water and soil, particularly at sites contaminated with aqueous film-forming foams (AFFFs) used in firefighting, which are known to contain a complex mixture of PFAS, including C6 sulfonamido precursors. nih.gov Understanding the fate and transport of these precursors is essential for developing accurate environmental models and effective remediation strategies for PFAS contamination. ny.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

CAS No. |

67584-48-9 |

|---|---|

Molecular Formula |

C9H6F13NO2S |

Molecular Weight |

439.20 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-prop-2-enylhexane-1-sulfonamide |

InChI |

InChI=1S/C9H6F13NO2S/c1-2-3-23-26(24,25)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h2,23H,1,3H2 |

InChI Key |

OEYYQKXFSDVKJI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Allyltridecafluorohexanesulphonamide

Direct Synthesis Approaches to N-Allyltridecafluorohexanesulphonamide

Direct synthesis methods offer a streamlined approach to this compound, focusing on the introduction of the allyl group in the final steps of the synthesis.

Exploration of Allylation Reactions with Perfluorohexanesulphonamide Derivatives

The allylation of a pre-formed tridecafluorohexanesulphonamide represents a direct route to the target compound. This method involves the reaction of tridecafluorohexanesulphonamide with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base is crucial for deprotonating the sulfonamide nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the allyl halide.

Common bases used in such alkylations include alkali metal carbonates (e.g., potassium carbonate) and hydrides (e.g., sodium hydride). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being typical. The reaction temperature can vary, but it is often performed at room or slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.

One-Pot Synthesis Strategies for this compound Formation

One-pot syntheses offer an efficient alternative by combining multiple reaction steps into a single procedure without the isolation of intermediates. For this compound, a potential one-pot strategy could involve the in-situ formation of the sulfonamide followed by immediate allylation.

For instance, perfluorohexane (B1679568) sulfonyl fluoride (B91410) could first react with an ammonia (B1221849) source to generate tridecafluorohexanesulphonamide, which would then be deprotonated and reacted with an allyl halide within the same reaction vessel. This approach minimizes waste and reduces purification steps. While one-pot syntheses of various sulfonamides have been reported, specific conditions for the N-allylation of perfluorinated sulfonamides in a one-pot manner require further investigation. nih.govnih.govnih.govacs.org

Precursor-Based Synthetic Routes to this compound

Precursor-based routes are fundamental in the synthesis of this compound, primarily involving the reaction of a perfluorohexane sulfonyl precursor with allylamine (B125299).

Derivatization from Perfluorohexane Sulfonyl Fluoride (PFHxSF) and Allylamine

The most direct and widely documented method for the synthesis of N-substituted perfluoroalkanesulfonamides is the reaction of a perfluoroalkanesulfonyl fluoride with a primary or secondary amine. princeton.eduacs.org In the case of this compound, this would involve the reaction of perfluorohexane sulfonyl fluoride (PFHxSF) with allylamine.

The reaction typically proceeds by nucleophilic attack of the amine on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of the sulfonamide bond. The reaction is often carried out in a suitable solvent, such as diethyl ether or dioxane, and may be facilitated by the use of an excess of the amine to act as a base or by the addition of an external base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen fluoride generated during the reaction. princeton.edu

Table 1: Representative Conditions for the Synthesis of N-Alkyl Perfluorooctanesulfonamides from Perfluorooctanesulfonyl Fluoride and Primary Amines princeton.edu

| Amine | Base | Solvent | Temperature | Yield (%) |

| Methylamine | Excess Amine | Diethyl Ether | Ambient | 43 |

| Ethylamine | Excess Amine | Diethyl Ether | Ambient | 43 |

| Ethylamine | Triethylamine | Diethyl Ether | Reflux | 59 |

| Propylamine | Triethylamine | Diethyl Ether | Reflux | 65 |

This table presents data for the analogous reaction with perfluorooctanesulfonyl fluoride, as specific data for perfluorohexane sulfonyl fluoride with allylamine is not available.

Multistep Synthetic Pathways Involving Allylic Intermediates

Multistep synthetic pathways can offer greater control and versatility. One such approach involves the use of N-allyl-N-sulfonyl ynamides as precursors. These intermediates can undergo various transformations, including rearrangements and additions, to form more complex sulfonamide structures. google.com While not a direct route to this compound, the chemistry of these allylic sulfonamide intermediates provides a foundation for designing more elaborate synthetic strategies.

Another multistep approach could involve the initial synthesis of a different N-substituted tridecafluorohexanesulphonamide, which is then chemically modified to introduce the allyl group. For example, a protecting group on the nitrogen could be removed and followed by allylation.

Catalytic Approaches in this compound Synthesis

Catalytic methods can enhance the efficiency and selectivity of sulfonamide synthesis. While specific catalytic syntheses of this compound are not documented, general catalytic methods for the allylation of sulfonamides and the formation of sulfonamide bonds are relevant.

Transition metal catalysts, such as those based on palladium or copper, have been employed for the N-arylation and N-alkylation of sulfonamides. For instance, palladium-catalyzed allylic amination of alkenes with sulfonamides has been reported. Furthermore, chromium-based catalysts have been shown to be effective for catalytic asymmetric allylation.

The development of catalytic systems for the direct reaction of perfluorohexane sulfonyl fluoride with allylamine could offer a more sustainable and atom-economical route to the target compound. Research in this area is ongoing, with a focus on developing mild and efficient catalytic processes for the formation of C-N and S-N bonds.

Transition-Metal Catalysis in Allylic C–N Bond Formation for Sulfonamides

Transition-metal catalysis, particularly with palladium, offers a powerful and versatile tool for the formation of C-N bonds. The allylic amination of sulfonamides using palladium catalysts is a well-established methodology that can be applied to the synthesis of this compound. These reactions typically proceed via the formation of a π-allylpalladium intermediate from an allylic precursor, which is then attacked by the nucleophilic sulfonamide.

A general scheme for the palladium-catalyzed N-allylation of tridecafluorohexanesulphonamide would involve the reaction of the sulfonamide with an allylic electrophile, such as allyl carbonate or allyl acetate (B1210297), in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical and can influence the efficiency and regioselectivity of the reaction. Common ligands for such transformations include phosphines like triphenylphosphine (B44618) (PPh₃) or bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).

A representative reaction is as follows:

Tridecafluorohexanesulphonamide + Allyl Carbonate → (in the presence of Pd Catalyst/Ligand, Base) → this compound

Research on similar systems suggests that the reaction can be carried out under relatively mild conditions. For instance, palladium-catalyzed allylation of hydrazines with allyl alcohols has been shown to proceed with high regioselectivity. nih.gov Similarly, the synthesis of sulfinamides from N-sulfinylamines and aryl halides is enabled by palladium catalysis under mild conditions. nih.govacs.org These examples underscore the potential of palladium catalysis for the synthesis of the target compound.

Table 1: Representative Palladium-Catalyzed N-Allylation of Sulfonamides This table presents data from similar reactions to illustrate typical conditions and outcomes.

| Catalyst | Ligand | Allyl Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | Allyl Acetate | Cs₂CO₃ | Toluene | 80 | 85-95 | uninsubria.it |

| Pd(OAc)₂ | SPhos | Allyl Carbonate | K₃PO₄ | Dioxane | 100 | 90-98 | nih.gov |

Metal-Free Synthetic Innovations for Sulphonamide Linkages

While transition-metal catalysis is highly effective, the development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce cost and metal contamination in the final product. For the N-allylation of sulfonamides, several metal-free approaches have been developed.

One common metal-free method involves the direct alkylation of the sulfonamide with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the sulfonamide to form a more nucleophilic sulfonamidate anion, which then displaces the halide from the allylating agent.

A general scheme is as follows:

Tridecafluorohexanesulphonamide + Allyl Bromide → (in the presence of Base) → this compound

The choice of base and solvent is crucial for the success of this reaction. Stronger bases can lead to higher yields but may also promote side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).

Recent innovations in metal-free sulfonamide synthesis include visible light-mediated reactions and the use of hypervalent iodine reagents, although these are less commonly applied to direct N-allylation. organic-chemistry.orgrsc.org However, the straightforward base-mediated alkylation remains a robust and accessible method. organic-chemistry.org

Table 2: Representative Metal-Free N-Allylation of Sulfonamides This table presents data from similar reactions to illustrate typical conditions and outcomes.

| Allylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allyl Bromide | K₂CO₃ | DMF | Room Temp to 60 | 70-90 | organic-chemistry.org |

| Allyl Chloride | Cs₂CO₃ | Acetonitrile | Reflux | 75-95 | organic-chemistry.org |

Optimization of Reaction Conditions for this compound Production

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

The choice of solvent can significantly impact the reaction rate and yield. For transition-metal catalyzed reactions, polar aprotic solvents such as dioxane, toluene, or tetrahydrofuran (B95107) (THF) are often employed to ensure the solubility of the reactants and catalyst complex. nih.govuninsubria.it

In metal-free alkylations, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used as they can solvate the metal cation of the base and enhance the nucleophilicity of the sulfonamidate anion. The solubility of sulfonamides can vary, and predicting the ideal solvent may require experimental screening. researchgate.net

Most N-allylation reactions of sulfonamides are conducted at temperatures ranging from room temperature to reflux, under atmospheric pressure. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of reactants or products. The binding of sulfonamides and the rates of association and dissociation can be temperature-dependent. nih.gov For volatile reactants or solvents, a sealed reaction vessel may be necessary to prevent their loss at elevated temperatures.

In transition-metal catalyzed processes, the catalyst loading is a critical parameter. Typically, palladium catalyst loadings are in the range of 1-5 mol%. uninsubria.it Higher loadings may increase the reaction rate but also the cost and potential for metal contamination.

For base-mediated metal-free reactions, at least a stoichiometric amount of base is required to deprotonate the sulfonamide. Often, a slight excess of the base (1.1 to 1.5 equivalents) is used to drive the reaction to completion. The stoichiometry of the allylating agent is also important; a small excess can help to ensure complete consumption of the starting sulfonamide.

Chemical Reactivity and Transformation Studies of N Allyltridecafluorohexanesulphonamide

Reactions Involving the Allylic Moiety of N-Allyltridecafluorohexanesulphonamide

The carbon-carbon double bond in the allyl group of this compound is a site of rich chemical reactivity, susceptible to a variety of addition and cycloaddition reactions.

Oxidative Addition Reactions of the Allyl Group

The allyl group can participate in oxidative addition reactions, a fundamental process in organometallic chemistry where a metal complex inserts into a chemical bond. nih.gov In the context of this compound, this would typically involve the cleavage of the C-H bond at the allylic position or addition across the double bond, leading to the formation of new organometallic species. While direct studies on this compound are not prevalent, the reactivity can be inferred from related N-allyl compounds. For instance, palladium-catalyzed oxidative addition to N-allyl-2-aminophenols has been shown to initiate further transformations. rsc.org Such reactions with this compound would be expected to proceed under similar conditions, potentially leading to novel organometallic complexes incorporating the perfluorohexanesulphonamide moiety.

Hydroamination and Related C-N Bond Forming Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for synthesizing amines. nih.govresearchgate.net The reverse reaction, the addition of a nucleophile to the allyl group of this compound, is also a plausible transformation. While intermolecular hydroamination of allenes with sulfonamides is a known process to form N-allylic sulfonamides, nih.govresearchgate.net the reactivity of the allyl group in this compound itself towards C-N bond formation is of significant interest. For example, palladium-catalyzed carboamination reactions of γ-(N-Arylamino)alkenes with vinyl bromides afford N-aryl-2-allyl pyrrolidines, demonstrating the utility of an allylic amine in C-N bond formation. nih.gov

| Catalyst/Reagent | Substrate(s) | Product | Yield (%) | Reference |

| (PPh3)AuCl/AgOTf | 1-Phenyl-1,2-propadiene, p-Toluenesulfonamide | N-(1-phenylallyl)-4-methylbenzenesulfonamide | 85 | nih.govresearchgate.net |

| Pd(OAc)2 | N-allyl-N-tosyl 2-aminophenol, PhI(OAc)2 | Dihydro-1,4-benzoxazine derivative | 65 | rsc.org |

Cycloaddition Reactions of the Unsaturated Linkage

The double bond of the allyl group in this compound is a potential dienophile or dipolarophile in cycloaddition reactions, enabling the construction of various cyclic structures. A notable example is the oxidative addition/cycloaddition of arenesulfonamides and triflamide to N-allyltriflamide, a compound structurally similar to this compound. youtube.com This reaction, conducted in the presence of an oxidant like tert-butyl hypochlorite (B82951) and a halogen source like sodium iodide, can lead to the formation of piperazine (B1678402) derivatives. youtube.com Such a transformation highlights the potential of this compound to serve as a building block in the synthesis of complex heterocyclic systems.

Furthermore, intramolecular Diels-Alder reactions have been observed in related systems, such as N-allyl-2-aminophenols, leading to the formation of functionalized tricyclic systems. rsc.org This suggests that under appropriate conditions, the allyl group of this compound could react with a suitable diene, either inter- or intramolecularly, to yield complex cyclic adducts.

| Reactants | Oxidant/Conditions | Product | Yield (%) | Reference |

| N-allyltriflamide, Triflamide | t-BuOCl, NaI | N,N′,N′′-propane-1,2,3-triyltris(triflamide) | 82 | youtube.com |

| N-allyltriflamide, p-Toluenesulfonamide | t-BuOCl, NaI | (2R,5S)-2,5-bis(chloromethyl)-1,4-bis(p-tolylsulfonyl)piperazine | 75 | youtube.com |

| N-allyl-N-tosyl 2-aminophenol | PhI(OAc)2 | Functionalized tricyclic system | 78 | rsc.org |

Reactions Involving the Perfluorohexanesulphonamide Moiety of this compound

The perfluorohexanesulphonamide moiety is characterized by the strong electron-withdrawing nature of the tridecafluorohexyl group, which significantly influences the reactivity of the sulfonamide nitrogen and the stability of the S-N bond.

Nucleophilic and Electrophilic Substitutions on the Sulfonamide Core

The nitrogen atom of the sulfonamide can act as a nucleophile or be a site for electrophilic attack. Due to the presence of the highly electron-withdrawing perfluorohexyl group, the nitrogen in this compound is expected to be less nucleophilic than in non-fluorinated analogs. However, it can still undergo reactions with strong electrophiles. For instance, N-Fluorobenzenesulfonimide (NFSI) has been used as an electrophilic nitrogen source in the amidation of electron-rich arenes. nih.gov

Conversely, the sulfur atom of the sulfonamide is electrophilic and can be attacked by nucleophiles. The synthesis of N,N-dialkyl perfluoroalkanesulfonamides from perfluoroalkylsulfonyl fluorides and amines is a classic example of nucleophilic substitution at the sulfur center. researchgate.net While the allyl group is already attached to the nitrogen in the title compound, further substitution at the nitrogen is possible under certain conditions, for example, through deprotonation followed by reaction with an electrophile.

| Reagent(s) | Substrate | Product Type | Comments | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich arenes | N-arylsulfonamides | NFSI acts as an electrophilic nitrogen source. | nih.gov |

| Amines | Perfluoroalkylsulfonyl fluorides | N-Alkyl-perfluoroalkanesulfonamides | Nucleophilic substitution at the sulfur atom. | researchgate.net |

Hydrolysis and Solvolysis Pathways of the Sulfonamide Bond

The sulfonamide bond (S-N) in perfluoroalkanesulfonamides is generally considered to be highly resistant to abiotic hydrolysis under typical environmental conditions. nih.govrsc.orgorgsyn.orgwikipedia.orgresearchgate.net This stability is attributed to the strong electron-withdrawing effect of the perfluoroalkyl chain, which strengthens the S-N bond. However, studies on related compounds suggest that hydrolysis can be facilitated under specific conditions. For example, intramolecular catalysis by neighboring functional groups can promote the cleavage of the S-N bond. rsc.orgorgsyn.orgwikipedia.orgresearchgate.net While this compound itself does not possess a group that can readily participate in intramolecular catalysis, its hydrolysis would likely require harsh acidic or basic conditions. The hydrolysis products would be tridecafluorohexanesulfonic acid and allylamine (B125299).

| Compound Family | Hydrolytic Stability | Conditions for Enhanced Hydrolysis | Reference |

| Perfluoroalkanesulfonamides | Generally high | Intramolecular catalysis by neighboring groups | rsc.orgorgsyn.orgwikipedia.orgresearchgate.net |

| N-ethyl perfluorooctane (B1214571) sulfonamido acetate (B1210297) (N-EtFOSAA) | Susceptible to indirect photolysis | Hydroxyl radical-initiated oxidation | nih.gov |

Derivatization and Functionalization Strategies of this compound

The unique structural features of this compound, namely the reactive allyl group and the electron-withdrawing tridecafluorohexanesulfonyl moiety, make it a versatile precursor for a variety of complex molecules.

Synthesis of Novel N-Heterocyclic Compounds from this compound

The intramolecular cyclization of N-allyl sulfonamides is a well-established and powerful method for the synthesis of nitrogen-containing heterocycles. benthamdirect.comresearchgate.netbenthamscience.com This strategy is anticipated to be highly effective for this compound, leading to a range of valuable heterocyclic systems. The strong electron-withdrawing nature of the perfluorohexanesulfonyl group is expected to significantly influence the reactivity of the nitrogen atom and the adjacent allyl group.

Oxidative cyclization is a prominent method for these transformations. Depending on the oxidant and reaction conditions, various heterocyclic rings can be formed. For instance, the use of different oxidizing agents can direct the reaction towards the formation of aziridines, pyrrolidines, or piperazines. benthamdirect.com A review of related chemistries indicates that the choice of solvent and oxidant plays a critical role in determining the reaction's outcome. benthamdirect.comresearchgate.net

An example of a related transformation is the reaction of N-allyltrifluoromethanesulfonamide with acetamide (B32628) in the presence of tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI), which yields 2,5-bis(chloromethyl)-1,4-bis(trifluoromethanesulfonyl)piperazine. researchgate.net Based on this, a similar dimerization and cyclization could be postulated for this compound.

Table 1: Postulated Heterocyclic Derivatives from this compound via Oxidative Cyclization

| Reagents | Proposed Product | Heterocyclic Core |

| I2, K2CO3 | 2-Iodomethyl-1-(tridecafluorohexanesulfonyl)pyrrolidine | Pyrrolidine |

| Pd(OAc)2, O2 | 1-(Tridecafluorohexanesulfonyl)indole | Indole |

| NBS, AIBN | 3-Bromo-1-(tridecafluorohexanesulfonyl)piperidine | Piperidine |

| m-CPBA | 1-(Tridecafluorohexanesulfonyl)-2-oxa-3-azabicyclo[3.1.0]hexane | Oxazolidine/Aziridine |

This table presents hypothetical products based on known reactions of analogous N-allyl sulfonamides.

Polymerization and Copolymerization Studies Involving the Allyl Group

The allyl group in this compound presents an opportunity for polymerization and copolymerization, leading to novel fluorinated polymers. These materials are of interest due to their potential for high thermal stability, chemical resistance, and low surface energy, properties conferred by the long perfluoroalkyl chain.

Copolymerization with other vinyl monomers, such as styrene (B11656) or acrylates, might be a more viable strategy to incorporate the unique properties of this compound into a polymer matrix. This approach could mitigate the challenges of homopolymerization of allylic monomers.

Table 2: Potential Copolymerization Partners for this compound

| Comonomer | Potential Polymer Properties |

| Styrene | Modified refractive index, increased thermal stability |

| Methyl Methacrylate | Enhanced hydrophobicity, altered surface properties |

| N-Vinylpyrrolidone | Introduction of hydrophilic blocks, potential for amphiphilic copolymers |

| Tetrafluoroethylene | Highly fluorinated, chemically inert materials |

This table suggests potential outcomes of copolymerization based on general polymer chemistry principles.

Reaction Mechanism Elucidation for this compound Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling product selectivity and optimizing reaction conditions.

Kinetic Studies and Reaction Rate Determination

To date, specific kinetic studies on reactions involving this compound have not been reported. However, for analogous systems, such as the palladium-catalyzed reactions of N-allyl-N-sulfonyl ynamides, it has been noted that some transformations are too rapid to be monitored by standard NMR techniques at room temperature. nih.gov This suggests that the cyclization and rearrangement reactions of this compound may also exhibit high reaction rates.

Hypothetically, kinetic studies for its transformations could be conducted using techniques such as in-situ IR spectroscopy or stopped-flow UV-Vis spectroscopy to monitor the disappearance of reactants and the formation of products in real-time. Such studies would be invaluable for determining reaction orders, rate constants, and activation energies, thereby shedding light on the reaction mechanism.

Mechanistic Postulations and Experimental Verification

Based on related literature, several mechanistic pathways can be postulated for the transformations of this compound.

For oxidative cyclizations, a plausible mechanism involves the initial reaction of the allyl double bond with an electrophilic species generated from the oxidant (e.g., an iodonium (B1229267) ion from I2). This is followed by an intramolecular nucleophilic attack by the sulfonamide nitrogen to form a cyclic intermediate, which is then further functionalized or neutralized to yield the final heterocyclic product. nih.gov

In the context of transition-metal-catalyzed reactions, a proposed mechanism for a related palladium-catalyzed aza-Claisen rearrangement of an N-allyl ynamide involved the formation of a palladium-π-allyl complex. nih.gov A similar intermediate could be envisioned for reactions of this compound.

An interesting transformation observed in related systems is the N-to-C 1,3-sulfonyl shift, which can occur under thermal conditions following an aza-Claisen rearrangement. nih.gov This suggests the possibility of synthesizing molecules where the tridecafluorohexanesulfonyl group has migrated from the nitrogen to a carbon atom.

Experimental verification of these postulated mechanisms would involve a combination of techniques:

Isolation and characterization of intermediates: Trapping reactive intermediates at low temperatures or through the use of specific trapping agents.

Crossover experiments: Using isotopically labeled starting materials to track the movement of atoms and groups throughout the reaction.

Computational modeling: Density Functional Theory (DFT) calculations to model reaction pathways and transition states to support proposed mechanisms.

Computational Chemistry and Theoretical Modeling of N Allyltridecafluorohexanesulphonamide

Molecular Structure and Conformation Analysis of N-Allyltridecafluorohexanesulphonamide

The three-dimensional arrangement of atoms and the various shapes a molecule can adopt are fundamental to its chemical and physical properties. For a flexible molecule like this compound, which contains a rotatable allyl group and a long perfluorohexane (B1679568) chain, understanding its preferred conformations is crucial.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are powerful tools for investigating the electronic structure and geometry of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electron density of a system to determine its energy and other properties. For this compound, DFT methods, such as B3LYP or ωB97XD, with appropriate basis sets like 6-311++G(d,p) or aug-cc-pVDZ, would be employed to optimize the molecular geometry. rsc.orgnih.gov These calculations would provide a detailed picture of bond lengths, bond angles, and dihedral angles.

Ab initio methods, which are based on first principles without the use of experimental data, could also be applied. Methods like Hartree-Fock (HF) or more advanced techniques such as Møller-Plesset perturbation theory (MP2) would offer a high level of theoretical accuracy for the electronic structure of this compound.

Conformational Isomerism and Energy Minima Identification

Due to the presence of single bonds, this compound can exist in various spatial arrangements known as conformational isomers or conformers. A systematic conformational search would be performed by rotating the bonds connecting the allyl group to the nitrogen atom and the perfluorohexylsulfonyl group.

For each generated conformer, a geometry optimization and energy calculation would be carried out using DFT or ab initio methods. This process identifies the stationary points on the potential energy surface, which correspond to the stable conformers (energy minima) and the transition states between them. The results would reveal the most stable, low-energy conformations of the molecule, which are the most likely to be present under normal conditions. The relative energies of these conformers would also be determined, providing insight into the conformational flexibility of the molecule.

Spectroscopic Property Prediction for this compound

Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

NMR spectroscopy is a powerful technique for structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts is of particular interest.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors using DFT. core.ac.uk These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine standard for ¹⁹F. nih.govuni-muenchen.de The predicted chemical shifts for the different nuclei in the molecule would help in assigning the signals in an experimental NMR spectrum.

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Allyl CH₂ | 4.1 |

| Allyl CH | 5.9 |

| Allyl =CH₂ | 5.3 |

| Perfluorohexyl CF₂ (α to SO₂) | -118 |

| Perfluorohexyl CF₂ | -122 to -124 |

| Perfluorohexyl CF₃ | -81 |

Note: These are hypothetical values for illustrative purposes.

Vibrational Frequency Analysis (IR, Raman)

These calculations are typically performed at the same level of theory (e.g., DFT) as the geometry optimization. The output provides the vibrational modes and their corresponding frequencies. These frequencies are often scaled by an empirical factor to better match experimental values. The analysis of the predicted vibrational spectra would help in identifying the characteristic stretching and bending modes of the C-F, S=O, S-N, C-N, and C=C bonds in this compound. core.ac.uk

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-F Stretch | 1100 - 1300 |

| S=O Asymmetric Stretch | 1380 |

| S=O Symmetric Stretch | 1180 |

| S-N Stretch | 950 |

| C=C Stretch (Allyl) | 1645 |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Modeling for this compound Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. nih.gov This involves identifying the transition state structures and calculating the activation energies for potential reaction pathways. For instance, the reactivity of the allyl group in addition reactions or the stability of the perfluorohexylsulfonyl group could be investigated.

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions at a molecular level often involves the characterization of transition states and the calculation of activation energies. The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The activation energy, in turn, is the minimum energy required for a reaction to occur. libretexts.org

For a hypothetical reaction involving this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to locate the transition state structure. These calculations would involve optimizing the geometry of the molecule as it transforms from reactants to products, identifying the saddle point on the potential energy surface that corresponds to the transition state.

Once the transition state is identified, its structure and energetic properties provide crucial insights into the reaction mechanism. The activation energy (Ea) can then be calculated using the Arrhenius equation, k = Ae^(-Ea/RT), where 'k' is the rate constant, 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin. libretexts.org This information is fundamental to understanding the kinetics and feasibility of a chemical process involving this compound.

A hypothetical data table for such a study could look like this:

| Reaction Coordinate | Method/Basis Set | Calculated Activation Energy (kJ/mol) |

| Allylic Addition | DFT/B3LYP/6-31G* | Data Not Available |

| Sulphonamide N-deallylation | MP2/cc-pVTZ | Data Not Available |

Reaction Pathway Simulations and Energetic Profiles

To gain a more comprehensive understanding of a reaction, computational chemists simulate the entire reaction pathway. This involves mapping the potential energy surface as the reactants evolve into products, passing through any transition states and intermediates. The resulting energetic profile provides a visual representation of the energy changes throughout the reaction.

For this compound, this could involve simulating reactions such as its synthesis or degradation. By plotting the energy of the system against the reaction coordinate, researchers can identify the most favorable reaction pathway and predict the stability of any intermediates. These simulations are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

A hypothetical energetic profile would be a 2D plot with the reaction coordinate on the x-axis and the potential energy on the y-axis, showing the relative energies of reactants, transition states, intermediates, and products.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and materials science for designing new molecules with desired properties. nih.govnih.gov SAR explores how the chemical structure of a compound influences its biological activity or chemical properties, while QSAR aims to establish a mathematical relationship between the two. nih.govresearchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. nih.gov Computational methods can calculate a variety of electronic descriptors that help in understanding and predicting the chemical behavior of this compound. These descriptors are often used in QSAR models. walisongo.ac.id

Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for determining a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the surface of a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index provide a quantitative measure of a molecule's reactivity. researchgate.net

A hypothetical data table for electronic descriptors of this compound could be:

| Descriptor | Calculated Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

| Electrophilicity Index | Data Not Available |

Prediction of Chemical Behavior based on Molecular Structure

QSAR models use statistical methods to correlate molecular descriptors with observed activity or properties. nih.gov For this compound, a QSAR model could be developed to predict a specific property, for instance, its potential as an inhibitor for a particular enzyme. researchgate.net

The process would involve:

Data Set Collection: A series of compounds structurally related to this compound with known activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, steric, etc.) would be calculated for each compound.

Model Development: Statistical techniques like multiple linear regression or machine learning algorithms would be used to build a mathematical model that links the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent or effective compounds.

Potential Applications and Industrial Relevance of N Allyltridecafluorohexanesulphonamide As a Precursor

Role in Per- and Polyfluoroalkyl Substances (PFAS) Chemical Synthesis

N-Allyltridecafluorohexanesulphonamide is recognized as a precursor to perfluorohexane (B1679568) sulfonic acid (PFHxS) and its related substances. enviro.wiki The perfluorohexane sulfonyl fluoride (B91410) (PFHxSF) from which it is derived is a key starting material for a wide array of PFHxS-related compounds. miljodirektoratet.no These substances are part of the broader class of PFAS, which have been used in numerous industrial and consumer products due to their stability and surfactant properties. miljodirektoratet.no

The synthesis of PFHxS and its related compounds often begins with PFHxSF. miljodirektoratet.no This starting material can be reacted with various chemicals to produce a range of derivatives. This compound is one such derivative, identified as a PFHxS-related substance in environmental and regulatory assessments. enviro.wikidiva-portal.org

Use in Material Science and Surface Treatments (as a precursor to other compounds)

While specific, large-scale applications of this compound in material science are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a precursor. The allyl functional group is well-known for its ability to undergo polymerization. This makes this compound a potential monomer or co-monomer in the synthesis of fluorinated polymers. Such polymers would be expected to exhibit low surface energy, high thermal stability, and chemical resistance, properties that are highly sought after for surface coatings.

In principle, it could be used to create polymers for applications requiring water and oil repellency. A report from the Swedish Chemicals Agency has categorized it among N-alkyl perfluoroalkyl sulfonamides that can serve as polymer raw materials. enviro.wiki The general class of perfluoroalkyl sulfonamides has been used in the formulation of coatings. For example, a methanolic solution containing a mixture of related C6 fluorinated compounds has been used to coat glass surfaces. miljodirektoratet.no

Intermediacy in Specialty Chemical Synthesis

The primary role of this compound as an intermediate is in the production of other PFAS compounds. Its chemical structure allows for further reactions at the allyl group, enabling the synthesis of more complex fluorinated molecules. Perfluoroalkanesulfonyl derivatives are foundational in the production of a variety of fluorinated surfactants. These surfactants have been utilized in applications such as fire-fighting foams, metal plating, and as additives in industrial fluids. miljodirektoratet.no

The synthesis pathway often involves the reaction of perfluoroalkanesulfonyl fluorides with amines or other nucleophiles to create a diverse range of sulfonamide derivatives. This compound is a specific example of such a derivative, where allylamine (B125299) is reacted with tridecafluorohexanesulfonyl fluoride.

Regulatory Context and Industrial Research Initiatives Pertaining to this compound

Due to its classification as a PFAS and a potential precursor to the persistent and bioaccumulative PFHxS, this compound is subject to regulatory scrutiny. In the United States, it is listed under the Toxic Substances Control Act (TSCA). The U.S. Environmental Protection Agency (EPA) has included it in a Significant New Use Rule (SNUR) for perfluoroalkyl sulfonates. This rule requires that any person who intends to manufacture or import this chemical for a new use must notify the EPA at least 90 days in advance.

Internationally, it has been identified in reports by environmental agencies in Nordic countries as a substance of interest in the context of PFAS regulation and monitoring. enviro.wikidiva-portal.org For instance, a report by the Norwegian Environment Agency lists it among PFHxS-related substances. miljodirektoratet.no These regulatory actions reflect a global effort to manage the environmental and health risks associated with long-chain PFAS. Some industry-related documents also list the compound as a candidate for the Stockholm Convention on Persistent Organic Pollutants, indicating a move towards banning its use. atotech.com

Below is a table summarizing the key information about this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 67584-48-9 |

| Molecular Formula | C9H6F13NO2S |

| Classification | Per- and Polyfluoroalkyl Substance (PFAS) |

| Primary Role | Precursor in chemical synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.